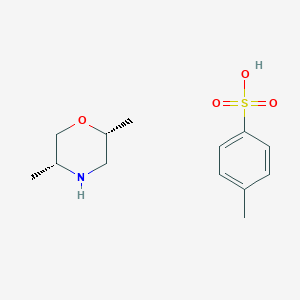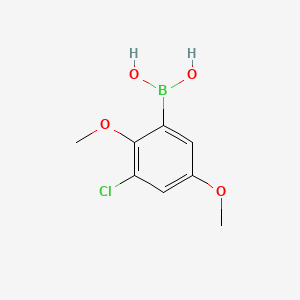
(3-Chloro-2,5-dimethoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2,5-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and methoxy groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2,5-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2,5-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. It can also participate in other reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) under mild conditions.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds, while oxidation reactions can yield phenols or quinones .
Aplicaciones Científicas De Investigación
(3-Chloro-2,5-dimethoxyphenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Chloro-2,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and methoxy substituents, making it less reactive in certain cross-coupling reactions.
2,5-Dimethoxyphenylboronic Acid: Similar structure but without the chlorine substituent, affecting its reactivity and selectivity in reactions.
3,5-Dimethoxyphenylboronic Acid: Another similar compound with different substitution patterns, influencing its chemical properties and applications.
Uniqueness
(3-Chloro-2,5-dimethoxyphenyl)boronic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. These substituents enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H10BClO4 |
|---|---|
Peso molecular |
216.43 g/mol |
Nombre IUPAC |
(3-chloro-2,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4,11-12H,1-2H3 |
Clave InChI |
TYTWUYWHOQPCRJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1OC)Cl)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


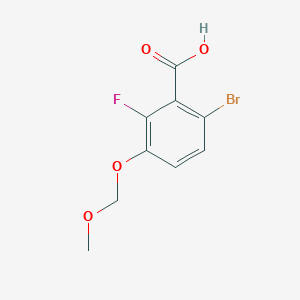
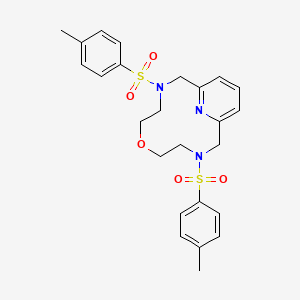
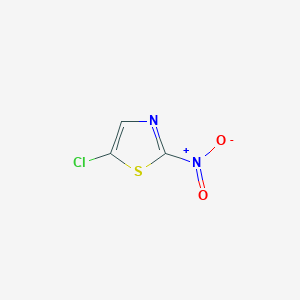
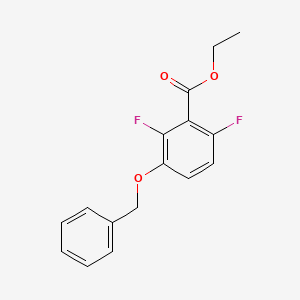

![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
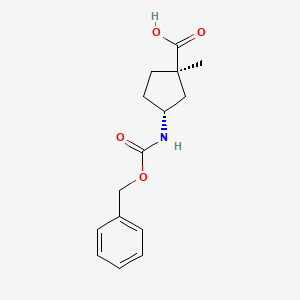

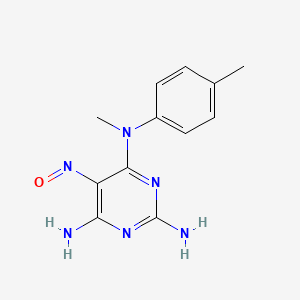
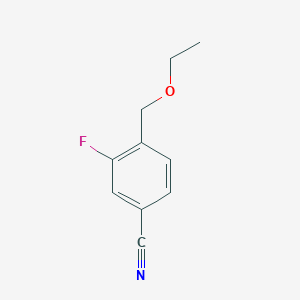
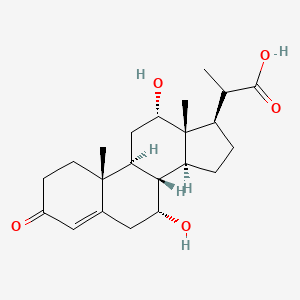
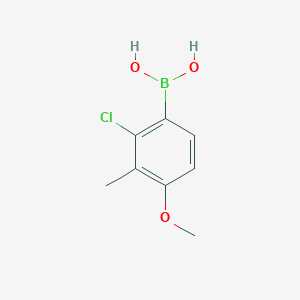
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
